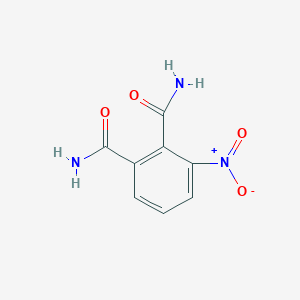

3-Nitrophthalamide

説明

Theoretical and Experimental Thermochemical Investigations of Isomers

Comprehensive thermochemical data for 3-nitrophthalamide is not extensively available in peer-reviewed literature, in contrast to its more widely studied isomer, 3-nitrophthalimide (B32571). For the related compound, 3-nitrophthalimide, experimental techniques such as combustion calorimetry and thermogravimetry, alongside computational methods, have been used to determine its thermochemical properties. researchgate.net

Enthalpies of Formation in Solid and Gaseous Phases

Specific experimental values for the standard molar enthalpies of formation for this compound in its solid (ΔfH°solid) and gaseous (ΔfH°gas) phases are not readily found in current scientific databases. The determination of these values would typically involve combustion calorimetry to obtain the solid-phase enthalpy and techniques like Knudsen effusion or thermogravimetry to determine the enthalpy of sublimation, from which the gas-phase enthalpy can be derived. researchgate.netscielo.org.mx For context, a comprehensive study on the isomeric 3- and 4-nitrophthalimides established their enthalpies of formation through both experimental measurements and theoretical calculations. nih.gov

Determination of Relative Stability between this compound and 4-Nitrophthalamide (B77956)

The relative stability of isomers is determined by comparing their standard enthalpies of formation (ΔfH°); the isomer with the lower (less positive or more negative) value is considered more stable. While a direct experimental or theoretical comparison for this compound and 4-nitrophthalamide is not available, studies on the analogous 3-nitrophthalimide and 4-nitrophthalimide (B147348) have shown that the 4-nitro isomer is more stable than the 3-nitro isomer. researchgate.netnih.gov This trend is often attributed to factors like steric hindrance and electronic effects. For instance, in 3-nitrophthalimide, steric repulsion between the nitro group and the adjacent carbonyl group can lead to decreased stability compared to the 4-nitro isomer where such steric strain is absent. A similar rationale could be hypothesized for the phthalamide (B166641) isomers, pending experimental or computational verification.

Computational Studies on Molecular and Electronic Structures (e.g., G3 level, DFT)

High-level computational methods are powerful tools for investigating molecular and electronic structures. Gaussian-n theories, such as the G3 level, and Density Functional Theory (DFT) are commonly employed for accurate energy and structure predictions. scielo.org.mx

While specific G3 or detailed DFT studies focused exclusively on this compound are scarce in the literature, research on related molecules provides a framework for such analysis. For the isomeric nitrophthalimides, G3-level calculations were used to compute gas-phase enthalpies of formation from atomization and isodesmic reactions, complementing experimental findings. researchgate.net DFT calculations, often using functionals like B3LYP, are standard for optimizing molecular geometries, calculating vibrational frequencies, and analyzing electronic properties such as frontier molecular orbitals (HOMO and LUMO). chemmethod.com Such studies on 4-nitrophthalamide (systematic name: 4-nitrobenzene-1,2-dicarboxamide) have been performed, revealing details of its crystal structure where substituents are twisted out of the benzene (B151609) ring plane. researchgate.net A similar computational investigation would be necessary to elucidate the precise dihedral angles and electronic landscape of this compound.

Supramolecular Interactions in this compound and its Derivatives

Supramolecular chemistry involves the study of non-covalent interactions that dictate how molecules assemble into larger, organized structures. In nitrophthalamides, hydrogen bonding is a dominant force in creating these architectures.

Hydrogen Bonding Networks (C-H…O, N-H…O)

Hydrogen bonds, particularly those involving amide (N-H) and activated carbon-hydrogen (C-H) donors with carbonyl (C=O) and nitro (NO₂) oxygen acceptors, are fundamental to the crystal packing of phthalamide derivatives. In the crystal structure of the related 4-nitrophthalamide, a three-dimensional network is formed through a network of N-H···O hydrogen bonds. researchgate.net

For the isomeric 3-nitrophthalimide , detailed crystallographic studies have identified extensive hydrogen bonding. Its molecules are linked into sheets by a combination of one strong N-H···O hydrogen bond and two weaker, independent C-H···O hydrogen bonds. iucr.orgresearchgate.net It is highly probable that this compound would also exhibit a rich network of N-H···O and potentially C-H···O interactions, connecting its constituent molecules into complex one-, two-, or three-dimensional arrays. The precise geometry and topology of this network would require single-crystal X-ray diffraction analysis.

Halogen-Nitro and Halogen-Carbonyl Interactions

In derivatives of this compound that incorporate halogen atoms, additional non-covalent interactions can play a significant role in the crystal engineering of the compound. Halogen bonding, where a halogen atom acts as an electrophilic center interacting with a nucleophile like a nitro or carbonyl oxygen, is a recognized directional interaction that can influence molecular assembly.

While specific studies on halogenated derivatives of this compound are not available, research on derivatives of the isomeric 3-nitrophthalimide provides valuable insight. In the structures of N-(iodophenyl)-3-nitrophthalimides, a complex interplay of interactions is observed. For example, N-(4-iodophenyl)-3-nitrophthalimide features a three-center iodo···nitro interaction, alongside multiple C-H···O hydrogen bonds. nih.gov Similarly, N-(3-iodophenyl)-3-nitrophthalimide is structured by a two-center iodo···nitro interaction. nih.gov These studies confirm that halogen-nitro and halogen-carbonyl interactions are key structure-directing forces in these types of molecules, often working in concert with hydrogen bonds to build robust supramolecular frameworks. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-nitrobenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-7(12)4-2-1-3-5(11(14)15)6(4)8(10)13/h1-3H,(H2,9,12)(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOAOEGBMSRFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398221 | |

| Record name | 3-Nitrophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96385-50-1 | |

| Record name | 3-Nitro-1,2-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96385-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxamide, 3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Nitrophthalamide and Its Derivatives

Conventional Synthesis Routes for 3-Nitrophthalamide

Traditional methods for synthesizing this compound often involve multi-step processes starting from readily available precursors like phthalimide (B116566) or 3-nitrophthalic acid.

Nitration of Phthalimide and Subsequent Reactions

A common pathway to this compound begins with the nitration of phthalimide. chemicalbook.comontosight.ai This electrophilic substitution reaction typically employs a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the phthalimide ring, primarily at the 3-position. azjournalbar.comontosight.ai The resulting 3-nitrophthalimide (B32571) can then be converted to this compound. One documented method involves the basic hydrolysis of 3-nitrophthalimide using ammonium (B1175870) hydroxide (B78521) to yield this compound. vt.edu

A study by Dauda et al. (2022) outlines a specific procedure for the nitration of phthalamide (B166641). In this process, 15g of phthalamide is added to a cooled mixture of 30 ml nitric acid and 30 ml sulfuric acid. The reaction is stirred at 110°C for 4 hours. azjournalbar.com This nitration step is the initial phase in a multi-step synthesis of cobalt phthalocyanine (B1677752), where this compound serves as a key intermediate. azjournalbar.com

Synthesis from 3-Nitrophthalic Acid and Urea (B33335)

An alternative and efficient route involves the direct reaction of 3-nitrophthalic acid with urea. chemicalbook.comgoogle.com This method is often favored for its high yield. In a typical procedure, 3-nitrophthalic acid and urea are heated together, sometimes in the presence of a solvent like glacial acetic acid. chemicalbook.com For instance, reacting 8.45 g of 3-nitrophthalic acid with 2.16 g of urea in 40 mL of glacial acetic acid at 117°C for 3 hours can produce this compound in a 98% yield. chemicalbook.com Another approach describes heating 3-nitrophthalic acid with urea in an organic solvent, such as diformazan, to reflux for several hours to produce 3-nitrophthalimide, which is then further reacted. google.com

A study focused on the synthesis of anxiolytic phthalimide derivatives also utilized the reaction of 3-nitrophthalic acid with urea under reflux conditions to form the imide intermediate. nih.gov

Multi-step Reaction Pathways for 3-Nitrophthalonitrile (B1295753) Synthesis via this compound

This compound is a crucial intermediate in the synthesis of 3-nitrophthalonitrile, a precursor for phthalocyanine compounds. azjournalbar.comchemicalbook.com The conversion of this compound to 3-nitrophthalonitrile is achieved through a dehydration reaction. chemicalbook.comvt.eduevitachem.com

A common method for this dehydration involves the use of a dehydrating agent like thionyl chloride in a solvent such as N,N-dimethylformamide (DMF). azjournalbar.comchemicalbook.comvt.edu Another reported method for the dehydration of the related 4-nitrophthalamide (B77956) to 4-nitrophthalonitrile (B195368) also utilizes thionyl chloride in dry DMF. vt.edu An older patent describes a one-pot synthesis where 3-nitrophthalic anhydride (B1165640) is converted to the diamide, which is then dehydrated to 3-nitrophthalonitrile using phosphorous oxychloride. These multi-step pathways, starting from either phthalimide or 3-nitrophthalic acid, highlight the central role of this compound in accessing more complex molecules. chemicalbook.com

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve atom economy.

Solvent-Free Synthetic Methods for 3-Nitrophthalimide Derivatives

A notable advancement in green chemistry is the development of solvent-free synthetic methods. These reactions are often carried out by grinding the solid reactants together, sometimes with a catalyst, or by heating a mixture of reactants in the absence of a solvent. ekb.egresearchgate.net

One study reports the synthesis of new chalcone (B49325) derivatives starting from 3-nitrophthalic anhydride. ekb.egresearchgate.net In this solvent-free approach, 3-nitrophthalic anhydride was fused with p-aminoacetophenone to produce an N-arylphthalimide derivative. This intermediate was then ground with various aromatic aldehydes in the presence of sodium hydroxide to yield the final chalcone products. ekb.eg Another example of a solvent-free reaction involves the synthesis of N,N'-(1,3-phenylene)bis(phthalimide) through mechanochemistry, where the reactants are milled together in a solid state. researchgate.net While not directly involving this compound, these examples demonstrate the potential of solvent-free methods for the synthesis of related phthalimide compounds.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 3-Nitro-phthalic anhydride | p-Aminoacetophenone | Fusion (heating without solvent) | 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione | ekb.eg |

| 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione | Aromatic aldehydes | Grinding with NaOH | Chalcone derivatives | ekb.eg |

| Phthalic anhydride | Amines (aromatic/aliphatic) | Phthalimide-N-sulfonic acid catalyst, EtOH, 80°C | Isoindoline-1,3-dione derivatives | researchgate.net |

Catalytic Strategies in the Preparation of this compound Precursors

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. In the context of this compound synthesis, catalytic strategies are primarily employed in the preparation of its precursors and subsequent derivatives.

For example, the reduction of 3-nitrophthalimide to 3-aminophthalimide (B167264), a key derivative, is often carried out using catalytic hydrogenation. google.com Catalysts such as Raney nickel, palladium on carbon (Pd/C), platinum (Pt), and rhodium on carbon (Rh/C) are effective for this transformation. google.com The reaction is typically performed in polar solvents like dimethylformamide (DMF), which can be mixed with alcohols such as methanol (B129727). google.com The use of these catalysts allows the reaction to proceed under milder conditions and with higher selectivity compared to older methods that used stoichiometric reagents like stannous chloride, thus reducing environmentally harmful waste. google.com

Furthermore, the development of novel catalysts continues to be an active area of research. For instance, MOF-5 has been demonstrated as a powerful catalyst for the solvent-free synthesis of 2-amino-4H-chromene derivatives. chemmethod.com While not a direct synthesis of a this compound precursor, it highlights the potential of advanced catalytic systems in related heterocyclic chemistry. The application of palladium catalysts in the aerobic dehydrogenation of cyclohexenes to create substituted arenes, including a phthalimide derivative, also showcases the power of modern catalytic methods in synthesizing complex aromatic structures. nih.gov

| Reactant | Catalyst | Conditions | Product | Reference |

| 3-Nitrophthalimide | Raney Nickel | H2 (20-60 psi), DMF, 20-50°C | 3-Aminophthalimide | google.com |

| 3-Nitrophthalic acid | Iron(III) chloride/Activated carbon | Hydrazine hydrate, aq. NaOH, ~95°C | 3-Aminophthalic acid | |

| Substituted Cyclohexenes | Pd(TFA)2/AMS | Aerobic conditions | Substituted Arenes (including phthalimides) | nih.gov |

Sustainable Methodologies in Nitrophthalimide Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of nitrophthalimides to minimize environmental impact. Solvent-free synthesis has emerged as a noteworthy sustainable method. researchgate.net One such approach involves the fusion of 3-nitro phthalic anhydride with p-aminoacetophenone, followed by grinding with various aromatic aldehydes in the presence of sodium hydroxide to produce chalcone derivatives. ekb.egscinito.ai This method eliminates the need for organic solvents, which are often hazardous. Another green approach is the use of K10 montmorillonite (B579905) clay as a catalyst for the synthesis of anilides, which avoids the use of excess aniline (B41778) and acetic acid. These solvent-free and alternative catalyst systems represent a move towards more environmentally benign and efficient chemical production. researchgate.net

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives is a significant area of research, primarily focused on creating new molecules with potential biological activities. These derivatives are typically prepared through condensation reactions involving 3-nitrophthalic anhydride and various primary amines or other nucleophiles. google.commdpi.com

Condensation Reactions for N-Acyl and N-Alkyl Derivatives

N-acyl and N-alkyl derivatives of this compound are commonly synthesized through the condensation of 3-nitrophthalic anhydride with the appropriate amine. google.commdpi.com For instance, the reaction of 3-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in a solvent like toluene, using triethylamine (B128534) as an acid scavenger and N,N'-carbonyldiimidazole as a condensing agent, yields 3-nitro-N-(2,6-dioxo-3-piperidyl)-phthalimide. google.com Similarly, N-substituted 3,4-pyrroledicarboximides can be prepared by refluxing a pyrroledicarboximide with formaldehyde (B43269) and an appropriate amine in ethanol. mdpi.com The reaction between 3-nitrophthalic anhydride and benzoylacetic ester in acetic anhydride and triethylamine is another example of forming N-substituted derivatives. nasa.gov

Synthesis of Chalcone Derivatives from 3-Nitrophthalic Anhydride

Chalcones, known for their broad spectrum of biological activities, can be synthesized from 3-nitrophthalic anhydride. lookchem.com The synthesis typically begins with the fusion of 3-nitrophthalic anhydride and p-aminoacetophenone to form an intermediate. ekb.egscinito.ai This intermediate is then reacted with various substituted aromatic aldehydes in the presence of a base like sodium hydroxide. scinito.ai A notable aspect of this synthesis is the use of a solvent-free grinding method, which aligns with the principles of green chemistry. ekb.egscinito.ai This solid-state reaction is efficient and avoids the use of potentially harmful organic solvents.

Reduction of this compound to Aminophthalimides

The reduction of the nitro group in this compound to an amino group is a crucial transformation, yielding 3-aminophthalimide, a valuable intermediate in the synthesis of various compounds, including dyes and pharmaceuticals. google.comupdatepublishing.com

Heterogeneous Hydrogenation Conditions and Catalyst Selection (Pd, Pt, Ni)

Heterogeneous catalytic hydrogenation is a widely used method for the reduction of this compound. google.comcommonorganicchemistry.com This process typically employs catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni), often supported on carbon (e.g., Pd/C). google.comcommonorganicchemistry.comcommonorganicchemistry.com Raney nickel is also a common choice. google.comguidechem.comechemi.com The reaction is carried out under hydrogen pressure, with typical pressures ranging from 20 to 60 psi. google.comguidechem.comechemi.com The choice of catalyst is critical; for instance, Pd/C is highly effective, but Raney nickel is preferred when trying to avoid dehalogenation in substrates containing aromatic halides. commonorganicchemistry.com

Table 1: Catalyst Selection and Conditions for Hydrogenation

| Catalyst | Support | Pressure (psi) | Temperature (°C) | Reference |

| Raney Nickel | - | 20-60 | 25-50 | google.com |

| Palladium | Carbon (Pd/C) | 40-60 | 40-50 | google.com |

| Platinum | Carbon (Pt/C) | Not specified | Not specified | google.com |

Solvent Optimization for Hydrogenation (DMF, DMA, NMP)

The selection of an appropriate solvent is critical for the successful hydrogenation of this compound, primarily due to the poor solubility of the starting material in common hydrogenation solvents like alcohols and esters. google.com Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) have been found to be effective because they can dissolve both the nitro and amino compounds. google.com The use of these solvents, alone or in combination with alcohols like methanol, facilitates the reaction under heterogeneous conditions. google.com For example, dissolving this compound in DMF allows for efficient reduction using Raney nickel or Pd/C. google.comguidechem.comechemi.com The ability to recover and reuse these solvents also contributes to a more economical and environmentally friendly process. google.com

Table 2: Solvent Systems for the Hydrogenation of this compound

| Solvent System | Catalyst | Outcome | Reference |

| Dimethylformamide (DMF) | Raney Nickel | High yield of 3-aminophthalimide | google.com |

| Dimethylformamide (DMF) | 5% Pd/C | High yield of 3-aminophthalimide | google.com |

| Dimethylformamide/Methanol | Raney Nickel | Effective reduction | google.com |

| Dimethylacetamide (DMA) | Not specified | Good solubility of reactants | google.com |

| N-methyl-2-pyrrolidone (NMP) | Not specified | Good solubility of reactants | google.com |

Eco-Friendly and Economical Reduction Processes

The reduction of the nitro group in this compound to form 3-aminophthalimide is a critical transformation. In line with the principles of green chemistry, significant research has focused on developing reduction processes that are both environmentally benign and cost-effective. chemistryviews.orgacs.org These efforts aim to replace traditional reduction methods that often rely on harsh, stoichiometric, and toxic reagents with cleaner catalytic technologies. chemistryviews.orgacsgcipr.org The primary goals are to minimize waste, use less hazardous materials, improve energy efficiency, and allow for catalyst and solvent recycling. acsgcipr.orggoogle.com

Catalytic hydrogenation stands out as a highly atom-economical method for nitro group reduction. acsgcipr.org This approach typically involves the use of a heterogeneous catalyst and a hydrogen source, which can be gaseous hydrogen or a transfer hydrogenation reagent. acsgcipr.orgorganic-chemistry.org The development of novel catalytic systems that operate under mild conditions, in green solvents like water, and offer high selectivity for the nitro group reduction while preserving other functional groups is a key area of research. chemistryviews.orgmdpi.com

Catalytic Hydrogenation

A prominent eco-friendly strategy for the synthesis of 3-aminophthalimide involves the catalytic hydrogenation of this compound. This method is advantageous because the primary by-product is water, making it an inherently clean process. google.com

Key features of this approach include:

Catalysts : Heterogeneous catalysts such as Palladium (Pd), Platinum (Pt), and Nickel (Ni), particularly Raney Nickel, are commonly employed. google.comgoogle.com These catalysts are often supported on materials like carbon (Pd/C). mdpi.com The use of recyclable catalysts is a cornerstone of the process's economic viability. google.com Recent advancements have also explored the use of C-scorpionate gold(III) complexes and palladium nanoclusters, which show high activity and selectivity under mild, aqueous conditions. chemistryviews.orgrsc.org

Hydrogen Source : The reduction can be performed using hydrogen gas, typically at pressures ranging from 10-60 psi. google.com Alternatively, transfer hydrogenation can be utilized, employing reagents like ammonium formate (B1220265), which decomposes to provide hydrogen in situ. mdpi.com

Solvents : The choice of solvent is crucial for both solubility and environmental impact. Polar solvents such as dimethylformamide (DMF), dimethylacetamide, and N-methyl-2-pyrrolidone are effective because they can dissolve both the starting nitrophthalimide and the resulting aminophthalimide. google.com Importantly, these solvents can be recovered by distillation and reused, significantly reducing waste and operational costs. google.com The use of water as a solvent, often in conjunction with nanomicelles or specialized catalysts, represents a significant step towards a truly green process. organic-chemistry.orgmdpi.com

Reaction Conditions : The reactions are often run at moderate temperatures, for instance, between 20 to 100°C, which helps to minimize energy consumption. google.com

A patented process highlights the synthesis of 3-aminophthalimide from this compound using Raney Nickel as the catalyst in a solvent system of dimethylformamide and methanol. google.com The catalyst and solvent can be recycled, and the process is noted for producing negligible effluents, with water as the only by-product, underscoring its eco-friendly and economical nature. google.com

Metal-Based Reductions in Green Solvents

Another avenue for the eco-friendly reduction of nitroarenes involves the use of metals like zinc, iron, or tin in aqueous or benign solvent systems. acsgcipr.orgmdpi.comresearchgate.net These methods can be more cost-effective than those using precious metal catalysts.

For example, the use of inexpensive zinc dust in water containing nanomicelles derived from surfactants like TPGS-750-M provides a robust and green protocol for reducing functionalized nitroarenes at room temperature. organic-chemistry.org Similarly, carbonyl iron powder (CIP) has been demonstrated as an effective reagent for the reduction of aromatic nitro groups in water, offering a mild, safe, and environmentally responsible option. organic-chemistry.org A system using zinc dust in a CO2/H2O mixture has also been developed for the selective reduction of nitroarenes under mild conditions, avoiding the need for environmentally problematic reagents like ammonium chloride. rsc.org

Mechanochemical Methods

Mechanochemical synthesis, which involves conducting reactions in the solid state by milling, is an emerging green technology. mdpi.com Catalytic transfer hydrogenation of nitroaromatics, including 4-nitrophthalamide, has been successfully achieved using palladium on carbon (Pd/C) with ammonium formate under liquid-assisted grinding (LAG) conditions. This solvent-free or low-solvent method can lead to quantitative conversion and avoids the issues associated with bulk solvent use. mdpi.com

The following table summarizes various eco-friendly and economical reduction systems applicable to this compound and related nitroaromatic compounds.

Table 1: Eco-Friendly and Economical Reduction Processes for Nitroarenes

| Catalyst/Reagent | Reducing Agent | Solvent System | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| Raney Nickel | Hydrogen (H₂) | Dimethylformamide (DMF) / Methanol | 40-50°C | High yield (97% for 4-isomer); Catalyst and solvent are recyclable; Water is the only by-product. | google.com |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Liquid-Assisted Grinding (LAG) | Room Temp. | Quantitative conversion of 4-nitrophthalamide; Solvent-free/low-solvent method. | mdpi.com |

| Palladium Nanoclusters | Sodium Borohydride (NaBH₄) | Water / Ethanol | Room Temp. | Rapid ( <30 min) and selective reduction with high yields (up to 98%). | rsc.org |

| HAP-Pd (Palladium on Hydroxyapatite) | Sodium Borohydride (NaBH₄) | Water | Not Specified | High catalytic efficiency and reusability in benign solvent (water). | mdpi.com |

| Carbonyl Iron Powder (CIP) | - (Acts as reductant) | Water with TPGS-750-M nanomicelles | Not Specified | Mild, safe, and environmentally responsible reduction in water. | organic-chemistry.org |

| Zinc Dust | - (Acts as reductant) | Water with TPGS-750-M nanomicelles | Room Temp. | Inexpensive and robust method for reduction in water at room temperature. | organic-chemistry.org |

| Zinc Dust | CO₂/H₂O System | Water | 25°C | Environmentally benign process that avoids the use of NH₄Cl; high selectivity. | rsc.org |

Molecular Structure, Isomerism, and Conformational Analysis of 3 Nitrophthalamide

Structural Elucidation and Characterization Techniques in Research

The precise determination of the molecular and crystal structure of 3-nitrophthalamide and its analogs relies on a combination of spectroscopic and crystallographic techniques. researchgate.netchemicalbook.comiucr.org

Spectroscopic Analysis (FT-IR, NMR, UV-Vis)

Spectroscopic methods provide valuable information about the functional groups and electronic environment within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in this compound. rsc.org Key absorptions would be expected for the N-H stretching of the amide groups, the C=O stretching of the carbonyl groups, and the symmetric and asymmetric stretching of the nitro (NO₂) group. For instance, in the related compound cobalt phthalocyanine (B1677752), which is synthesized from a derivative of this compound, characteristic C=O, C=C, and C-O stretching vibrations are observed at 1709 cm⁻¹, 1611 cm⁻¹, and 1275 cm⁻¹ respectively. azjournalbar.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule. libretexts.org The chemical shifts of the protons and carbons in the aromatic ring of this compound would be influenced by the electron-withdrawing effects of the nitro and amide groups. chemicalbook.com The number of distinct signals and their splitting patterns would confirm the substitution pattern on the benzene (B151609) ring.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. ethz.ch The presence of the aromatic ring and the nitro group, which is a chromophore, gives rise to characteristic absorption bands in the UV-Vis spectrum. azjournalbar.com For phthalocyanine derivatives, strong absorptions known as the Q and B bands are typically observed in the visible and UV regions, respectively. azjournalbar.com

Interactive Table: Spectroscopic Data for Phthalimide (B116566) Derivatives

| Spectroscopic Technique | Key Observations for Phthalimide Derivatives |

| FT-IR | Characteristic peaks for N-H, C=O, and NO₂ functional groups. |

| NMR | Chemical shifts and splitting patterns reveal the connectivity of atoms. |

| UV-Vis | Absorption bands indicate electronic transitions, influenced by chromophores like the nitro group. |

X-ray Crystallography for Detailed Structural Data

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni-siegen.de This technique provides accurate bond lengths, bond angles, and dihedral angles, as well as information about the packing of molecules in the crystal lattice, including hydrogen bonding and π-π stacking interactions. iucr.org For example, the crystal structure of 4-nitrophthalamide (B77956) was determined to be monoclinic with the space group P2₁/c. researchgate.net

Interactive Table: Crystallographic Data for 4-Nitrophthalamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7425 (2) |

| b (Å) | 9.6634 (2) |

| c (Å) | 12.1276 (3) |

| β (°) ** | 106.008 (3) |

| Volume (ų) ** | 872.19 (4) |

| Z | 4 |

Data from a study on 4-nitrophthalamide. researchgate.net

Reactivity and Reaction Mechanisms Involving 3 Nitrophthalamide

Nucleophilic Substitution Reactions of 3-Nitrophthalimide (B32571)

The chemical properties of 3-Nitrophthalimide are significantly shaped by its nitro group, which is a strong electron-withdrawing substituent. ontosight.ai This characteristic increases the compound's reactivity compared to the parent phthalimide (B116566), particularly in nucleophilic aromatic substitution (SNAr) reactions. ontosight.ai The nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles. cymitquimica.com

Research has shown that 3-Nitrophthalimide can undergo nucleophilic substitution where the nitro group is displaced. In studies involving 3,5-dinitrophthalimides, various nucleophiles were found to selectively substitute the nitro group at the 3-position. lookchem.com Another study detailed the reactions of 3- and 4-nitrophthalimides with hydroxylamine (B1172632) in an aqueous alcohol medium. researchgate.net While the 4-nitro isomer yielded a mix of amino-nitro products, the reaction with 3-nitrophthalimide unexpectedly produced 3,6-dihydroxyphthalimide (B1596489) as the main product, highlighting an unusual substitution pattern. researchgate.net This reactivity makes nitrophthalimides useful in synthesizing polyetherimides through the nucleophilic displacement of the nitro group with bisphenolate ions. science.gov

Cycloaddition Reactions and Their Research Implications

3-Nitrophthalimide is known to participate in cycloaddition reactions, further broadening its synthetic utility. chemimpex.com These reactions are crucial for constructing complex cyclic and heterocyclic systems. Specifically, 1,3-dipolar cycloaddition reactions, which involve a 1,3-dipole reacting with a dipolarophile to create a five-membered ring, are a significant class of reactions in organic chemistry. slideshare.net

While direct examples for 3-Nitrophthalimide are specialized, the phthalimide group is used in related contexts. For instance, the development of new pyridine-3-sulfonamide (B1584339) derivatives has been achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry," to modify a molecular scaffold. mdpi.com The principles of cycloaddition are also seen in the synthesis of complex oxazine (B8389632) structures through reactions of nitrones, which can be catalyzed to achieve high enantioselectivity. rsc.org The ability of compounds like 3-Nitrophthalimide to engage in such reactions makes them valuable building blocks for creating diverse chemical entities with potential applications in medicinal chemistry and materials science. chemimpex.com

Photochemical Reactivity of 3-Nitrophthalimide

3-Nitrophthalimide exhibits notable photochemical properties, meaning its reactivity can be initiated or influenced by light. cymitquimica.comlbaochemicals.com This characteristic is harnessed in the development of light-sensitive materials, such as photoresists used in imaging and electronics, and in light-activated coatings. chemimpex.comlbaochemicals.com The nitro group plays a crucial role in this reactivity. For instance, the related compound 4-Nitrophthalimide (B147348) can act as a photoinitiator in polymerization processes due to its ability to absorb UV light. cymitquimica.com

The photochemical behavior of organic compounds is defined by their capacity to generate ozone when mixed with volatile organic compounds (VOCs) and nitrogen oxides (NOx) under light. This propensity is known as photochemical reactivity or ozone-forming potential. The study of such reactions is critical for both synthetic applications and for understanding the environmental impact of chemical compounds.

Mechanisms of Nitro Group Reduction in 3-Nitrophthalimide

The reduction of the nitro group on the 3-Nitrophthalimide molecule to an amino group (to form 3-aminophthalimide) is a fundamental and widely used transformation. google.com This reaction is significant because it converts an electron-withdrawing, meta-directing group into an electron-donating, ortho-para-directing group, drastically altering the molecule's electronic properties and subsequent reactivity. The reduction process typically follows a complex pathway, often involving intermediates like nitrosobenzene (B162901) and N-phenylhydroxylamine before reaching the final aniline (B41778) derivative. rsc.org

Catalytic Transfer Hydrogenation (CTH) is a prominent method for reducing nitro groups that avoids the use of high-pressure hydrogen gas. chemmethod.comnih.gov Instead, it uses a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate (B1220265), or isopropanol, to transfer hydrogen to the substrate in the presence of a catalyst. nih.govmdpi.comwikipedia.org

The general mechanism for CTH of a nitroarene using formic acid and a palladium catalyst involves several steps:

Catalyst Activation : The palladium catalyst facilitates the decomposition of the hydrogen donor. For example, ammonium formate decomposes into hydrogen, carbon dioxide, and ammonia (B1221849) on the surface of a Pd/C catalyst. mdpi.com

Hydrogen Transfer : The generated hydrogen is transferred from the catalyst surface to the nitro group. rsc.org

Stepwise Reduction : The reduction occurs in stages, first converting the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). rsc.org

Computational studies on similar systems show that the process is highly exergonic and involves these consecutive steps, with nitrosobenzene and N-phenylhydroxylamine as key reaction intermediates. rsc.org

The choice of catalyst and solvent is critical for the successful and efficient reduction of 3-Nitrophthalimide. Their roles are often interlinked, affecting reaction rate, yield, and selectivity.

Catalyst:

Palladium on Carbon (Pd/C): This is a very common and effective catalyst for the hydrogenation of nitro groups. google.com It is often used in CTH with hydrogen donors like ammonium formate. mdpi.com

Raney Nickel: Another effective catalyst for nitro group reductions. google.com

Other Metals: Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) on various supports are also used. google.com Research on other systems has shown that catalyst supports and the microenvironment around the metal center can significantly influence catalytic efficiency. researchgate.net

Solvent: The solubility of 3-Nitrophthalimide presents a significant challenge for its reduction under standard heterogeneous hydrogenation conditions. It has poor solubility in common alcoholic solvents like methanol (B129727) and ethanol, as well as in esters like ethyl acetate. google.com

Polar Aprotic Solvents: To overcome solubility issues, polar solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are used. google.com 3-Nitrophthalimide shows good solubility in these solvents, which facilitates the reaction. google.com

Solvent Mixtures: In some cases, these polar solvents are used in combination with alcoholic solvents. google.com

Green Solvents: Research is increasingly focused on using more environmentally friendly solvents like water or aqueous ethanol, which can be effective under specific conditions, such as in flow catalysis systems. nih.gov

The selection of an appropriate solvent is crucial not only for dissolving the reactant but also for ensuring the catalyst can be recycled, making the process more economical and environmentally friendly. google.com

Data Tables

Table 1: Reaction Conditions for the Reduction of Nitrophthalimides This table summarizes typical conditions used for the hydrogenation of nitrophthalimides based on research findings.

| Reactant | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (psi) | Reference |

| 4-Nitrophthalimide | 5% Palladium/Carbon | Hydrogen Gas | Dimethylformamide | 20-50 | 20-60 | google.com |

| 3- or 4-Nitrophthalimide | Pd/C, Raney Ni, Rh/C, Ru/C | Hydrogen Gas | DMF, DMA, NMP | 20-100 | 10-60 | google.com |

| 3-Nitrobenzonitrile (model) | 10 wt% Pd/C | Ammonium Formate | Methanol (LAG) | 22 | N/A (Milling) | mdpi.com |

| Aromatic Nitro Compounds | Mo₃S₄ cluster | Formic Acid / Et₃N | N/A | N/A | N/A | rsc.org |

Applications of 3 Nitrophthalamide in Advanced Chemical Synthesis and Materials Science Research

Precursor in the Synthesis of Complex Organic Molecules

3-Nitrophthalamide is a key intermediate in the multi-step synthesis of a wide array of intricate organic molecules. ontosight.aichemimpex.com Its reactive nature, stemming from the electron-withdrawing nitro group, makes it a valuable starting material for constructing more complex chemical architectures. ontosight.ai

Synthesis of Dyes and Pigments

Historically and currently, this compound plays a significant role in the production of dyes and pigments. ontosight.aicymitquimica.com It serves as a precursor to 3-aminophthalimide (B167264), a known dyestuff intermediate used in creating fluorescent dyes for both artificial and natural fibers. google.com The conversion of this compound to its amino derivative is a crucial step in the synthesis of these coloring agents. google.com For instance, N-ethyl-3-nitrophthalamide, derived from this compound, can be hydrogenated to yield 3-amino-N-ethylphthalimide, a component in the synthesis of monoazo dyes. google.com These dyes are noted for their effectiveness in coloring polyester (B1180765) fibers. google.com

Synthesis of Pharmaceuticals and Agrochemicals

The utility of this compound extends to the pharmaceutical and agrochemical industries, where it functions as a vital intermediate. chemimpex.comlbaochemicals.com Its structural framework is incorporated into various compounds with potential biological activity. ontosight.ai For example, derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents. ontosight.aiontosight.ai In the agrochemical sector, it is used in the synthesis of herbicides and insecticides, contributing to the development of crop protection technologies.

Intermediate for Citalopram Synthesis

While 4-nitrophthalimide (B147348) and its derivatives are more directly mentioned as intermediates in the synthesis of the antidepressant drug Citalopram, the broader context of nitrophthalimide chemistry is relevant. google.comguidechem.combipublication.com The synthesis of Citalopram often involves intermediates derived from nitrophthalimides. google.comguidechem.combipublication.com Specifically, 4-aminophthalimide, which is produced by the reduction of 4-nitrophthalimide, is a key intermediate in the synthesis of 5-bromophthalide, a precursor to Citalopram. google.com

Development of Functional Materials

The chemical properties of this compound make it a valuable component in the creation of functional materials with specific, tailored properties. ontosight.aicymitquimica.com

Light-Sensitive Materials and Photoresists

This compound exhibits photochemical properties that are harnessed in the development of light-sensitive materials and photoresists. chemimpex.comcymitquimica.comlbaochemicals.com These materials are crucial in electronics and imaging applications. chemimpex.comlbaochemicals.com Photoresists are light-sensitive organic polymers used to form patterned coatings on surfaces, a fundamental process in the manufacturing of microelectronics. The incorporation of this compound derivatives can influence the photosensitivity of these materials. researchgate.net

Role in Electrochemical Energy Storage Research

Phthalimide (B116566) Derivatives as Solid Electrolyte Interface (SEI) Forming Additives

Phthalimide and its derivatives are investigated as promising SEI-forming additives. chemmethod.comchemmethod.com The fundamental principle is that an ideal additive should be reduced at a higher potential than the electrolyte solvent, allowing it to form a stable SEI layer before the solvent begins to decompose. mdpi.com This protective layer helps to prevent the continuous reduction of the electrolyte, which can lead to capacity loss and poor cycle life. chemmethod.com

Computational studies show that phthalimide derivatives can be reduced prior to common electrolyte solvents like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC). chemmethod.com The resulting SEI layer formed from these additives is believed to suppress issues like the exfoliation of graphite (B72142) anodes, particularly in PC-based electrolytes. chemmethod.com Research indicates that specific derivatives, such as 3-nitrophthalimide (B32571), N-chlorophthalimide, and 3,4,5,6-tetrachlorophthalimide, demonstrate higher anodic stability compared to vinylene carbonate (VC), a widely used commercial additive. chemmethod.comchemmethod.com This suggests they could serve as potential alternatives to address the insufficient oxidation stability of VC, especially in high-voltage battery applications. chemmethod.comchemmethod.com

Computational Screening of Phthalimide Derivatives for Lithium-ion Batteries

To accelerate the discovery of effective electrolyte additives, computational screening methods, such as density functional theory (DFT), are employed. chemmethod.comacs.orguni-ulm.de These methods are significantly faster and more cost-effective than experimental trial-and-error approaches. chemmethod.com For phthalimide derivatives, computational screening focuses on key parameters like frontier orbital energies (HOMO and LUMO), binding energy, and redox potentials to predict their performance as SEI-forming additives. chemmethod.comresearchgate.net

The lowest unoccupied molecular orbital (LUMO) energy is a critical indicator; a lower E(LUMO) compared to the electrolyte solvent suggests the additive will be reduced first. chemmethod.com Studies have shown that all tested phthalimide derivatives have lower LUMO energies than both EC and the conventional additive VC, indicating a better ability to form an SEI layer. chemmethod.com Furthermore, the calculated higher anodic stability of derivatives like 3-nitrophthalimide makes them strong candidates for next-generation LIBs. chemmethod.comchemmethod.com

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) | Predicted Advantage |

|---|---|---|---|---|

| Phthalimide | -8.01 | -1.55 | 6.46 | Higher anodic stability than VC |

| 3-Nitrophthalimide | -8.83 | -2.95 | 5.88 | Higher anodic stability than VC |

| N-Chlorophthalimide | -8.43 | -2.41 | 6.02 | Higher anodic stability than VC |

| 3,4,5,6-Tetrachlorophthalimide | -8.67 | -2.88 | 5.79 | Higher anodic stability than VC |

| Vinylene Carbonate (VC) (Reference) | -8.24 | -0.87 | 7.37 | Standard SEI additive |

| Ethylene Carbonate (EC) (Solvent) | -8.54 | -0.41 | 8.13 | Common electrolyte solvent |

Applications in Phthalocyanine (B1677752) Synthesis

This compound serves as a key intermediate in the synthesis of phthalocyanines, a class of large, aromatic macrocyclic compounds with diverse applications as dyes, pigments, and functional materials in electronics. researchgate.netlookchem.combch.ro Its primary role is as a precursor to 3-nitrophthalonitrile (B1295753), which is then used to build the complex phthalocyanine structure. researchgate.netazjournalbar.comazjournalbar.com

Use of this compound as a Precursor to 3-Nitrophthalonitrile for Phthalocyanines

The synthetic pathway to many substituted phthalocyanines begins with the modification of simpler phthalic acid derivatives. bch.ro Phthalamide (B166641) can be nitrated to produce this compound. azjournalbar.comazjournalbar.com This step is crucial as it introduces a nitro group that can later be substituted or facilitate the formation of the desired phthalocyanine ring system. azjournalbar.com

Following nitration, this compound undergoes a dehydration reaction, typically using a dehydrating agent like thionyl chloride in a solvent such as N,N-dimethylformamide (DMF), to yield 3-nitrophthalonitrile. researchgate.netazjournalbar.comazjournalbar.comyok.gov.tr This dinitrile compound is the direct building block for the subsequent cyclotetramerization reaction that forms the phthalocyanine macrocycle. lookchem.comchemicalbook.com

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Nitration | Phthalamide, Nitric acid, Sulfuric acid, 110°C | This compound |

| 2 | Dehydration | This compound, Thionyl chloride, N,N-dimethylformamide (DMF) | 3-Nitrophthalonitrile |

Synthesis and Characterization of Metal Phthalocyanine Complexes

The 3-nitrophthalonitrile derived from this compound is used to synthesize various metal phthalocyanine complexes. azjournalbar.comresearchgate.netejtas.com The process involves a template cyclotetramerization reaction where four phthalonitrile (B49051) units condense around a central metal ion. azjournalbar.com This is typically achieved by heating the phthalonitrile derivative with a metal salt, such as cobalt(II) acetate, in a high-boiling solvent. azjournalbar.comazjournalbar.com

The resulting metal phthalocyanine complexes are characterized using various analytical techniques to confirm their structure and properties. azjournalbar.comyok.gov.tr Fourier-transform infrared (FT-IR) spectroscopy is used to monitor the reaction, confirming the disappearance of the nitrile (C≡N) stretching vibration from the precursor and the appearance of characteristic bands for the phthalocyanine structure. azjournalbar.comazjournalbar.com UV-Vis spectroscopy is employed to analyze the electronic properties, typically showing two strong absorption bands: the Q-band in the 600–750 nm region and the B-band around 300–400 nm, which are characteristic of the phthalocyanine macrocycle. azjournalbar.comazjournalbar.com Thermogravimetric analysis (TGA) is used to assess the thermal stability of the synthesized complexes, indicating their degradation temperature. researchgate.netazjournalbar.com

| Analytical Technique | Observation | Significance |

|---|---|---|

| FT-IR | Disappearance of C≡N stretch at 2230 cm⁻¹; Appearance of C=O (1709 cm⁻¹), C=C (1611 cm⁻¹), C-O (1275 cm⁻¹) | Confirms conversion of phthalonitrile to the phthalocyanine complex. |

| UV-Vis (in DMF) | Intense Q-band absorption at 677 nm; B-band between 300-400 nm. | Characteristic electronic transitions of the phthalocyanine macrocycle. |

| Thermogravimetric Analysis (TGA) | Degradation starts at 300°C. | Indicates fair thermal stability of the complex. |

| Solubility | Very low in common solvents like THF and DMF. | Typical property of many unsubstituted phthalocyanine complexes. |

Biological and Medicinal Chemistry Research Involving 3 Nitrophthalamide Derivatives

Potential Antifungal and Antibacterial Activities of Derivativesfishersci.atresearchgate.netekb.eg

Research has extended into the antimicrobial properties of 3-nitrophthalamide derivatives. fishersci.at Several studies have synthesized new compounds derived from 3-nitrophthalimide (B32571) or 3-nitrophthalic acid and screened them for activity against various microbial strains. researchgate.netekb.eg

One study synthesized a series of new chalcone (B49325) derivatives from 3-nitrophthalic anhydride (B1165640) and tested their antifungal activity against Candida albicans and antibacterial activity against Escherichia coli and Staphylococcus aureus. ekb.eg Some of the synthesized compounds showed significant biological activity, with one derivative (A9) exhibiting greater antifungal activity against C. albicans than the standard drug fluconazole. ekb.eg Another derivative (A5) was found to be more effective than the standard drug cephalexin (B21000) against both E. coli and S. aureus. ekb.eg

Other research has also highlighted the potential of phthalimide (B116566) derivatives as antimicrobial agents. researchgate.netnih.gov The structural features of these molecules, such as the nature of substituents and linkages, play a significant role in determining their antibacterial and antifungal potency. nih.gov The development of new antimicrobial agents from phthalimide scaffolds remains an active area of investigation. scirp.org

Dye Applications in Biological Researchfishersci.atscbt.com

In addition to its role as a precursor in medicinal chemistry, this compound itself is recognized as a useful dye for biological research purposes. fishersci.atscbt.comcymitquimica.com Its chemical structure, featuring a nitro group and a phthalimide core, gives it properties that are applicable in staining and labeling for visualization in biological studies. scbt.comcymitquimica.com

Analytical Chemistry and Environmental Research of 3 Nitrophthalamide

Analytical Methods for Detection and Quantification

The detection and quantification of 3-Nitrophthalamide are essential for ensuring the quality of products where it is used as an intermediate and for assessing its environmental footprint. chemimpex.com Analytical techniques play a pivotal role in these applications.

Quality Control Applications

In industrial settings, particularly in the synthesis of pharmaceuticals and agrochemicals, precise analytical methods are necessary to monitor the purity and concentration of this compound. chemimpex.com High-Performance Liquid Chromatography (HPLC) is a principal technique employed for this purpose. chemimpex.comruifuchemical.com For instance, a purity of greater than 98.0% is often verified using HPLC. ruifuchemical.com The method should be capable of separating, detecting, and quantifying the compound from any related impurities or degradants that may arise during synthesis or storage. chemmethod.com This ensures the final products meet the required quality standards.

The development of stability-indicating RP-HPLC methods is particularly important. These methods can distinguish this compound from its degradation products, ensuring the reliability of the analysis. chemmethod.com

Environmental Monitoring Applications

Environmental monitoring of chemicals is conducted to understand their persistence and distribution in various environmental compartments. env.go.jp While specific environmental monitoring data for this compound is not extensively detailed in the provided results, the compound is noted to play a role in analytical methods for detecting and quantifying other chemicals, which is beneficial for environmental monitoring. chemimpex.com

General environmental survey programs often involve the development of analytical methods for target chemicals to track their levels in surface water, air, and sediment. env.go.jp The analytical method of choice for many organic compounds in environmental matrices is tandem mass spectrometry, which offers high sensitivity and specificity. nih.gov Although a safety data sheet indicates that this compound contains no substances known to be hazardous to the environment or non-degradable in wastewater treatment plants, monitoring remains a key aspect of chemical management. thermofisher.com

Solubility Studies in Green Solvent Systems

The principles of green chemistry are increasingly influencing the selection of solvents for chemical processes, including separations and purifications. utwente.nl Research into the solubility of compounds like this compound in green solvents is driven by the need for more sustainable and environmentally friendly industrial practices. utwente.nlchemmethod.com

Development of Sustainable Solvent Systems for Separation and Purification

The development of sustainable technology often involves finding novel solvent systems to replace traditional, often hazardous, organic solvents. gatech.edu The goal is to improve separation processes, such as the purification of solids by crystallization. figshare.comgatech.edu For complex, multifunctional solids like this compound, understanding their solubility in a range of solvents is crucial for designing efficient and sustainable purification methods. gatech.edu

Studies have been conducted to measure the solubility of this compound in various pure and mixed solvents at different temperatures (283, 298, and 313 K). figshare.comgatech.edu The organic solvents chosen for these studies typically represent a broad spectrum of properties, including nonpolar, polar aprotic, aromatic, halogenated, and associated compounds, to understand the various solute-solvent interactions. gatech.edu This data is fundamental for selecting appropriate green solvents that can offer high solubility for the compound while being environmentally benign. utwente.nl

Modeling Solubility Behavior (e.g., MOSCED model)

Predictive thermodynamic models are invaluable tools for solvent selection, as they can reduce the need for extensive and costly experimentation. gatech.edufigshare.com The MOdified Separation of Cohesive Energy Density (MOSCED) model is a prominent solubility parameter method that has been successfully applied to predict the solubility of complex solutes like this compound. gatech.eduacs.org

The MOSCED model uses regressed parameters based on experimental solubility data to predict the infinite dilution activity coefficient, which in turn can be used to predict solid solubility in a wide array of pure and mixed solvents. gatech.edu New parameters for the MOSCED model have been determined for this compound using experimental solubility data. figshare.comgatech.edu This allows for the prediction of its solubility in various solvent mixtures, providing a powerful tool for designing and optimizing sustainable separation and purification processes. figshare.comgatech.eduacs.org The ability of the MOSCED model to handle complex solutes with multiple functional groups makes it particularly suitable for compounds like this compound. gatech.edu

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The classical synthesis of 3-nitrophthalamide typically involves the nitration of phthalamide (B166641) using a mixture of nitric and sulfuric acids. azjournalbar.comontosight.ai Another established method is the reaction of 3-nitrophthalic acid with urea (B33335) in a suitable solvent like glacial acetic acid or ethylene (B1197577) glycol monomethyl ether. brieflands.com While effective, these methods can sometimes lack in terms of yield, selectivity, and environmental compatibility. Future research is increasingly focused on developing novel synthetic routes that offer improvements in these areas.

Furthermore, there is a growing interest in employing more environmentally friendly reagents and reaction conditions. Research into catalytic systems that can achieve high selectivity for the 3-nitro isomer during the nitration of phthalimide (B116566) would be a significant advancement. This could involve the use of solid acid catalysts or other heterogeneous catalysts that can be easily recovered and reused, reducing the generation of acidic waste streams. google.com The development of solvent-free or mechanochemical synthesis methods, which involve grinding solid reactants together, also presents an attractive avenue for enhancing the efficiency and sustainability of this compound synthesis. researchgate.net

Table 1: Comparison of Synthetic Routes for this compound

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitration of Phthalamide | Nitric acid, Sulfuric acid | None | 110 | 56.89 | azjournalbar.com |

| From 3-Nitrophthalic Acid | Urea | Glacial Acetic Acid | 117 | 98 | |

| From 3-Nitrophthalic Acid | Urea | Ethylene Glycol Monomethyl Ether | Reflux | 67 | brieflands.com |

Design and Synthesis of New this compound Derivatives for Targeted Applications

This compound serves as a versatile building block for the synthesis of a wide array of derivatives with tailored properties for specific applications. The presence of the nitro group and the imide functionality allows for various chemical modifications.

In the realm of medicinal chemistry, researchers are designing and synthesizing novel this compound derivatives with potential therapeutic activities. For example, N-benzoyl-3-nitro-phthalimide has been synthesized and evaluated for its anxiolytic properties. brieflands.com Other derivatives, such as N-carboxymethyl-3-nitrophthalamide, have shown activity in experimental models of inflammatory and neuropathic pain. nih.gov The synthesis of chalcone (B49325) derivatives from 3-nitrophthalic acid has yielded compounds with promising antibacterial and antifungal activities. researchgate.netekb.eg Future work in this area will likely focus on creating libraries of such derivatives and employing high-throughput screening to identify lead compounds for various diseases. The development of hybrid molecules, where the this compound core is combined with other pharmacophores, is another promising strategy. acs.org

In materials science, this compound is a key intermediate in the synthesis of functional dyes and polymers. It can be converted to 3-nitrophthalonitrile (B1295753), which is a precursor for the synthesis of phthalocyanine (B1677752) complexes. azjournalbar.comyok.gov.tr These complexes have applications as dyes and in photodynamic therapy. researchgate.net The design of new this compound derivatives with specific electronic and optical properties could lead to the development of novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Table 2: Examples of this compound Derivatives and Their Targeted Applications

| Derivative Class | Example | Targeted Application | Reference |

|---|---|---|---|

| N-Acyl Derivatives | N-Benzoyl-3-nitro-phthalimide | Anxiolytic Agents | brieflands.com |

| N-Alkyl Derivatives | N-Carboxymethyl-3-nitrophthalamide | Analgesic Agents | nih.gov |

| Chalcones | 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione chalcones | Antibacterial/Antifungal Agents | ekb.eg |

| Phthalocyanine Precursors | 3-Nitrophthalonitrile | Dyes, Photodynamic Therapy | azjournalbar.comyok.gov.tr |

In-depth Mechanistic Studies of this compound Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the imide group.

Nucleophilic aromatic substitution (SNA) is a key reaction of this compound and its derivatives. The nitro group activates the positions ortho and para to it for nucleophilic attack. wikipedia.org Mechanistic studies on the reaction of this compound with various nucleophiles can provide valuable insights into the regioselectivity and kinetics of these transformations. For example, studies on the reaction of nitrophthalimides with hydroxylamine (B1172632) have revealed unusual substitution patterns, suggesting complex reaction pathways. researchgate.net Future research could employ advanced techniques such as stopped-flow spectroscopy and in-situ reaction monitoring to elucidate the transient intermediates and transition states in these reactions.

The hydrolysis and ammonolysis of the phthalimide ring are also important reactions. Mechanistic studies have shown that the ammonolysis of substituted phthalimides can be reversible and that the reaction proceeds through a tetrahedral intermediate. Understanding the factors that govern the stability of this intermediate and the rates of the forward and reverse reactions is essential for controlling the outcome of these transformations. The development of catalytic systems that can selectively promote either ring-opening or substitution reactions would be of significant practical value. nih.gov

Advanced Computational Chemistry for Predicting Properties and Reactivity

Computational chemistry has emerged as a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. Density Functional Theory (DFT) and other ab initio methods can provide valuable insights into the electronic structure, thermochemistry, and reaction pathways of this compound and its derivatives.

Thermochemical studies combining experimental calorimetry with high-level computational methods have been used to determine the enthalpies of formation of this compound and its isomer, providing fundamental data on their relative stabilities. researchgate.netacs.org Such data is crucial for understanding and predicting the thermodynamics of reactions involving these compounds.

Computational screening is another area with significant potential. For example, DFT calculations have been used to screen a range of phthalimide derivatives, including this compound, as potential additives for the solid electrolyte interphase (SEI) in lithium-ion batteries. chemmethod.com These studies can predict properties such as frontier orbital energies, binding energies, and redox potentials, helping to identify promising candidates for experimental investigation. Future computational work could focus on developing more accurate predictive models for a wider range of properties, including biological activity and toxicity. Molecular dynamics simulations can also be employed to study the interactions of this compound derivatives with biological targets such as enzymes and receptors, aiding in the rational design of new drugs. evitachem.com

Table 3: Predicted Properties of this compound from Computational Studies

| Property | Computational Method | Predicted Value/Insight | Application | Reference |

|---|---|---|---|---|

| Enthalpy of Formation | G3 level theory | Relative stability compared to 4-nitrophthalamide (B77956) | Thermochemistry | researchgate.net |

| Redox Potential | DFT (B3PW91) | Higher anodic stability than vinylene carbonate | Lithium-ion Batteries | chemmethod.com |

| Electronic Structure | Ab initio methods | Influence of nitro group on reactivity | Reaction Prediction | acs.org |

Exploration of New Biomedical and Materials Science Applications

The unique chemical structure of this compound makes it a promising platform for the development of new materials and bioactive compounds. While some applications have been explored, there remains significant untapped potential.

In biomedical science, the focus is shifting towards developing derivatives with high specificity and potency for various biological targets. The use of this compound as a scaffold for creating inhibitors of enzymes such as cyclooxygenases (COX) and carbonic anhydrases is an active area of research. nih.govmdpi.com Furthermore, the fluorescent properties of some phthalimide derivatives could be harnessed for the development of novel probes for biological imaging. There is also potential for creating new antimicrobial and anticancer agents by exploring novel substitution patterns on the this compound core. ontosight.ainih.gov

In materials science, the integration of this compound derivatives into advanced polymers could lead to materials with enhanced thermal stability, mechanical strength, and specific optical or electrical properties. wepub.org The development of new dyes and pigments based on this scaffold continues to be of interest for various industrial applications. yok.gov.tr The exploration of this compound derivatives in the context of organic electronics, such as in organic semiconductors and dielectrics, is a promising future direction. rsc.org The ability to tune the electronic properties of these molecules through chemical modification makes them attractive candidates for these high-technology applications.

Q & A

Basic: What are the standard synthetic routes for 3-Nitrophthalamide, and how can purity be validated?

Methodological Answer:

The synthesis of this compound typically involves nitration of phthalamide derivatives under controlled acidic conditions. A common protocol uses a mixture of nitric and sulfuric acids at 0–5°C to minimize side reactions like over-nitration . Purity validation requires a combination of HPLC (High-Performance Liquid Chromatography) and spectroscopic methods (e.g., NMR, IR). For instance, HPLC with a C18 column (acetonitrile/water mobile phase) can resolve impurities, while H-NMR signals at δ 8.2–8.5 ppm confirm aromatic nitro-group incorporation . Cross-referencing melting points (literature vs. observed) and elemental analysis further ensures purity.

Advanced: How can reaction conditions be optimized to minimize byproducts like 2-Nitrophthalamide? Advanced studies employ Design of Experiments (DoE) to model variables (temperature, acid concentration, stoichiometry). For example, a central composite design revealed that maintaining HNO/HSO ratios below 1:3 reduces di-nitration by 40% . Kinetic studies using in-situ FTIR or mass spectrometry can track intermediate formation, enabling real-time adjustments .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- H/C-NMR : Assign aromatic proton environments (e.g., meta/para nitro groups) and carbonyl carbons.

- IR Spectroscopy : Confirm nitro stretches (~1520 cm asymmetric, ~1350 cm symmetric) and amide C=O (~1680 cm) .

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm regioselectivity and hydrogen-bonding networks .

Advanced: How do solvent polarity and temperature affect NMR chemical shifts in this compound? Advanced research uses variable-temperature NMR (VT-NMR) and solvent titrations to study conformational dynamics. For example, DMSO-d induces downfield shifts in amide protons due to hydrogen bonding, while nonpolar solvents (CDCl) show sharper splitting patterns . Computational models (DFT calculations) correlate solvent effects with experimental data .

Basic: What are the primary applications of this compound in biomedical research?

Methodological Answer:

this compound serves as a precursor in synthesizing bioactive molecules, such as phthalimide-based kinase inhibitors. Its nitro group facilitates functionalization via reduction to amines or coupling reactions . Recent studies highlight its role in generating fluorescent probes for cellular imaging, where nitro-to-amine conversion enables conjugation with targeting moieties .

Advanced: What mechanistic insights govern this compound’s reactivity in palladium-catalyzed cross-coupling reactions? Advanced investigations use kinetic isotope effects (KIE) and Hammett plots to elucidate electronic effects. For instance, nitro groups act as electron-withdrawing groups, accelerating oxidative addition in Suzuki-Miyaura couplings. In-situ EXAFS (Extended X-ray Absorption Fine Structure) studies reveal Pd nanoparticle size as a critical factor in catalytic efficiency .

Basic: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

Discrepancies often arise from variations in test models (e.g., cell lines vs. in vivo) or exposure durations. A systematic approach includes:

- Meta-analysis : Pool data from OECD-compliant studies (e.g., Ames test, zebrafish embryotoxicity) to identify dose-response trends .

- Quality Control : Verify compound purity (via HPLC-MS) and exclude studies with >5% impurities .

Advanced: What molecular pathways explain this compound’s dual role as a mutagen and antioxidant? Advanced studies employ transcriptomics (RNA-seq) and redox proteomics to map pathways. For example, nitro-reduction generates nitroso intermediates that alkylate DNA (mutagenic), while the parent compound scavenges ROS via resonance-stabilized nitro radicals . Dose-dependent effects are modeled using Bayesian networks to predict thresholds for toxicity vs. cytoprotection .

Basic: What computational tools predict this compound’s physicochemical properties?

Methodological Answer:

Software like Gaussian (DFT calculations) and COSMO-RS predicts solubility, logP, and pKa. For example, COSMO-RS simulations show this compound’s solubility in DMSO is 12 mg/mL, aligning with experimental data (±5%) . QSPR (Quantitative Structure-Property Relationship) models correlate nitro-group orientation with thermal stability .

Advanced: How can machine learning optimize this compound derivatives for target binding? Advanced workflows integrate molecular docking (AutoDock Vina) with neural networks (e.g., Graph Neural Networks) to screen virtual libraries. For instance, a GNN trained on kinase inhibitors identified a derivative with 10x higher binding affinity to EGFR mutants . MD (Molecular Dynamics) simulations validate binding modes under physiological conditions .

Basic: What protocols ensure reproducibility in this compound synthesis?

Methodological Answer:

Standardized protocols include:

- Stoichiometric Precision : Use calibrated balances (±0.1 mg) and anhydrous solvents.

- Reaction Monitoring : TLC (R = 0.4 in ethyl acetate/hexane 1:1) or inline IR detects completion .

- Crystallization : Slow cooling in ethanol yields >99% pure crystals .

Advanced: How do impurities in starting materials (e.g., phthalamide) affect batch consistency? Advanced quality control uses LC-MS to trace impurities (e.g., phthalic anhydride) back to raw materials. Multivariate analysis (PCA) correlates impurity profiles with yield reductions, enabling supplier qualification criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。